(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile
Description
(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole ring substituted with a 3,4-dimethoxyphenyl group at the 4-position and an (E)-configured acrylonitrile moiety linked to a 3-methoxyphenylamino group.
Thiazole-based acrylonitriles are recognized for their pharmacological relevance, particularly in anticancer and antimicrobial research . The Z-configuration of the acrylonitrile double bond is critical for maintaining planar molecular geometry, which is often associated with intercalation or enzyme inhibition mechanisms .
Properties
IUPAC Name |
(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methoxyanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-25-17-6-4-5-16(10-17)23-12-15(11-22)21-24-18(13-28-21)14-7-8-19(26-2)20(9-14)27-3/h4-10,12-13,23H,1-3H3/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYRCRGTZSAKCU-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)OC)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)OC)/C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C21H18N2O4S
- CAS Number : 476671-13-3
- Molar Mass : 394.45 g/mol
- Density : 1.296 g/cm³ (predicted)
- Boiling Point : 587.8 °C (predicted)
- pKa : 9.09 (predicted)
The biological activity of this compound is hypothesized to involve multiple pathways:
- Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including HT29 and Jurkat cells. The structure-activity relationship (SAR) indicates that modifications in the phenyl rings enhance its antiproliferative properties .
- Antimicrobial Properties : Preliminary studies suggest that thiazole derivatives can inhibit bacterial growth, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.
- Neuroprotective Effects : Similar thiazole compounds have been reported to exhibit anticonvulsant properties, suggesting that this compound may also possess neuroprotective activity through modulation of neurotransmitter systems .
Anticancer Activity
A series of studies have evaluated the efficacy of this compound against various cancer cell lines:
These results indicate a strong potential for development as an anticancer agent.
Antimicrobial Activity
The antimicrobial activity was assessed using standard methods to determine MIC and MBC:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.25 | 0.30 |
These findings highlight the compound's potential as an antimicrobial agent .
Case Studies
- Cytotoxicity Study : In a study involving various thiazole derivatives, it was found that modifications to the methoxy groups significantly enhanced cytotoxicity against cancer cell lines. The presence of electron-donating groups was crucial for increasing activity levels .
- Anticonvulsant Activity : A related thiazole derivative demonstrated high anticonvulsant properties in animal models, suggesting that similar compounds may offer therapeutic benefits for neurological disorders .
Comparison with Similar Compounds
Key Observations:
Electron-Donating vs. In contrast, analogues with nitro (e.g., ) or fluoro (e.g., ) substituents exhibit electron-withdrawing effects, which may alter redox properties or metabolic stability.
Heterocyclic Core Influence :
- Thiazole-containing derivatives (target, ) show greater structural rigidity compared to indole-based analogues (e.g., ). This rigidity may influence pharmacokinetic properties such as solubility and membrane permeability.
Biological Activity Trends: Compounds with trimethoxyphenyl groups (e.g., ) demonstrate pronounced cytotoxic activity, likely due to tubulin-binding effects.
Crystallography:
- X-ray studies of related compounds (e.g., ) reveal that Z-configuration acrylonitriles adopt near-planar geometries stabilized by intramolecular hydrogen bonds (e.g., C–H⋯O/N interactions). For example, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile forms a crystal lattice with P̄1 symmetry and two independent molecules per asymmetric unit, linked by C–H⋯O bonds .
Pharmacological Potential vs. Known Analogues
While direct activity data for the target compound are sparse, structural parallels suggest:
- Cytotoxicity : Methoxy-rich analogues like (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile inhibit tubulin polymerization (IC₅₀ ~1.2 μM) . The target compound’s thiazole core may confer additional selectivity via heterocyclic interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
